Superior Oral Bioavailability in Rat Model vs. Capromorelin and Ulimorelin
GSK894281 demonstrates a high oral bioavailability of 74% in rats, as reported in the primary characterization study [1]. This value compares favorably to other clinically investigated ghrelin agonists. Capromorelin exhibits oral bioavailability of 65% in rats and 44% in dogs [2], while ulimorelin (TZP-101) shows only 24% oral bioavailability in both rats and monkeys [3]. The superior oral availability of GSK894281 supports its reliable use in oral dosing paradigms without the need for parenteral administration.
| Evidence Dimension | Oral bioavailability in rodent model |
|---|---|
| Target Compound Data | 74% |
| Comparator Or Baseline | Capromorelin: 65% (rat) / 44% (dog); Ulimorelin (TZP-101): 24% (rat, monkey) |
| Quantified Difference | GSK894281 bioavailability is 1.14× capromorelin (rat) and 3.08× ulimorelin |
| Conditions | Rat model, single oral administration |
Why This Matters
Higher oral bioavailability ensures more consistent systemic exposure and reduces the required dose, which is critical for in vivo studies where oral gavage is the preferred route of administration.
- [1] Shafton AD, Sanger GJ, Witherington J, Brown JD, Muir A, Butler S, Abberley L, Shimizu Y, Furness JB. Oral administration of a centrally acting ghrelin receptor agonist to conscious rats triggers defecation. Neurogastroenterol Motil. 2009;21(1):71-7. doi:10.1111/j.1365-2982.2008.01176.x. View Source
- [2] Capromorelin Tartrate. PeptideDB. Accessed 2026. View Source
- [3] Optimization of the Potency and Pharmacokinetic Properties of a Macrocyclic Ghrelin Receptor Agonist (Part I): Development of Ulimorelin (TZP-101) from Hit to Clinic. Core.ac.uk. View Source
